Cas no 953857-84-6 (1-(4-methyl-1H-benzimidazol-2-yl)ethanol)

1-(4-Methyl-1H-benzimidazol-2-yl)ethanol is a benzimidazole derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a methyl-substituted benzimidazole core coupled with a hydroxyl-bearing ethyl group, offering versatility as an intermediate in medicinal chemistry. The compound’s functional groups enable further derivatization, making it valuable for developing bioactive molecules, particularly in antimicrobial or antitumor research. Its stability under standard conditions and compatibility with common synthetic methods enhance its utility in laboratory settings. The presence of both aromatic and polar moieties contributes to balanced solubility properties, facilitating its use in diverse reaction systems. This compound is typically handled under controlled conditions to ensure purity and optimal performance in downstream applications.
1-(4-methyl-1H-benzimidazol-2-yl)ethanol structure
953857-84-6 structure
Product Name:1-(4-methyl-1H-benzimidazol-2-yl)ethanol
CAS No:953857-84-6
MF:C10H12N2O
MW:176.215082168579
MDL:MFCD09880340
CID:1069723
PubChem ID:17010541
Update Time:2025-11-06

1-(4-methyl-1H-benzimidazol-2-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanol
    • 1-(4-Methyl-1H-benzimidazol-2-yl)ethanol
    • AKOS016040974
    • DTXSID60588657
    • CHEMBL4592816
    • AKOS000275051
    • 953857-84-6
    • CS-0314395
    • LS-02173
    • 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol
    • 1-(4-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
    • 1-(4-Chlorophenoxy)-3,3-dimethyl-1-imidazole-1-yl)-2-butone(climbazole)
    • MFCD09880340
    • BB 0240944
    • 1-(4-Methyl-1H-benzoimidazol-2-yl)-ethanol
    • 1-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol
    • ALBB-005895
    • STK503601
    • 1-(4-methyl-1H-1,3-benzodiazol-2-yl)ethanol
    • 1-(4-methyl-1H-benzimidazol-2-yl)ethanol
    • MDL: MFCD09880340
    • Inchi: 1S/C10H12N2O/c1-6-4-3-5-8-9(6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12)
    • InChI Key: GTSGFORZWHBFHR-UHFFFAOYSA-N
    • SMILES: OC(C)C1=NC2C(C)=CC=CC=2N1

Computed Properties

  • Exact Mass: 176.094963011g/mol
  • Monoisotopic Mass: 176.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 48.9Ų

Experimental Properties

  • Density: 1.237
  • Boiling Point: 399.1°C at 760 mmHg
  • Flash Point: 195.1°C
  • Refractive Index: 1.659
  • PSA: 48.91000
  • LogP: 1.92460

1-(4-methyl-1H-benzimidazol-2-yl)ethanol Security Information

  • HazardClass:IRRITANT

1-(4-methyl-1H-benzimidazol-2-yl)ethanol Pricemore >>

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1-(4-methyl-1H-benzimidazol-2-yl)ethanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:953857-84-6)1-(4-methyl-1H-benzimidazol-2-yl)ethanol
Order Number:A1194954
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:26
Price ($):305.0
Email:sales@amadischem.com

Additional information on 1-(4-methyl-1H-benzimidazol-2-yl)ethanol

Comprehensive Overview of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol (CAS No. 953857-84-6): Properties, Applications, and Research Insights

1-(4-methyl-1H-benzimidazol-2-yl)ethanol (CAS No. 953857-84-6) is a specialized organic compound gaining attention in pharmaceutical and material science research. This benzimidazole derivative features a unique molecular structure combining a methyl-substituted benzimidazole core with an ethanol functional group, making it valuable for drug discovery and advanced material synthesis. Recent studies highlight its potential as a building block for kinase inhibitors and fluorescence probes, aligning with growing interest in targeted therapies and diagnostic imaging agents.

The compound's structural versatility allows modifications at both the benzimidazole ring and hydroxyethyl side chain, enabling researchers to fine-tune properties like solubility and bioactivity. In 2023-2024, publications have explored its role in developing anti-inflammatory compounds, responding to the global demand for novel immune-modulating agents. Its electron-rich aromatic system also shows promise in organic electronics, particularly for OLED materials where thermal stability is crucial.

From a synthetic chemistry perspective, 953857-84-6 demonstrates interesting chemo-selectivity in reactions. The 2-position ethanol group can participate in esterification or ether formation while preserving the benzimidazole nitrogen reactivity. This dual functionality makes it valuable for combinatorial chemistry approaches, especially in fragment-based drug design – a hot topic in AI-assisted molecular discovery platforms. Recent patent analyses reveal its incorporation in proteolysis-targeting chimeras (PROTACs), addressing the pharmaceutical industry's focus on protein degradation technologies.

Analytical characterization of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol typically involves HPLC purity analysis (≥98%), mass spectrometry for molecular weight confirmation (MW: 190.23 g/mol), and NMR spectroscopy to verify the substitution pattern. The compound's crystalline form has been studied via X-ray diffraction, revealing intermolecular hydrogen bonding that influences its physicochemical properties. These characteristics are critical for researchers optimizing formulation stability – a frequent search query among pharmaceutical developers.

In material science applications, the compound's fluorescence quantum yield and Stokes shift have drawn attention for bioimaging probes development. Its extended π-conjugation system enables tunable emission wavelengths, relevant to researchers investigating theragnostic agents (a trending combination of therapy and diagnostics). Computational studies using density functional theory (DFT) models predict its potential as a charge transport material in organic semiconductors.

Safety profiles indicate 953857-84-6 requires standard laboratory precautions, with particular attention to its ethanol moiety's reactivity. Proper handling includes nitrogen atmosphere storage for long-term stability and avoidance of strong oxidizers. These protocols align with current green chemistry initiatives emphasizing sustainable synthesis practices – a major focus area in 2024 chemical research.

The commercial availability of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol has expanded significantly, with key suppliers offering gram-to-kilogram scale quantities under cGMP conditions for preclinical studies. Pricing trends reflect growing demand, particularly from contract research organizations (CROs) working on small molecule therapeutics. Market analysts note increased interest from biotech startups focusing on precision medicine applications.

Future research directions may explore its metal-chelating properties for catalytic applications or its potential as a ligand scaffold in coordination chemistry. The compound's hydrogen bond donor/acceptor capacity also suggests applications in supramolecular chemistry for designing functional nanomaterials. These developments align with search trends for multi-functional compounds in advanced material science.

For researchers considering 953857-84-6 in their work, recent literature recommends evaluating its tautomeric equilibrium (between 1H- and 3H-benzimidazole forms) which can influence biological activity. Advanced computational modeling techniques are being employed to predict its metabolic pathways – a crucial consideration for drug development teams optimizing ADME properties.

In conclusion, 1-(4-methyl-1H-benzimidazol-2-yl)ethanol represents a versatile chemical entity bridging pharmaceutical and material science applications. Its growing importance reflects broader trends toward structure-activity relationship optimization and multi-target drug design, making it a compound to watch in coming years as research into heterocyclic building blocks continues to evolve.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:953857-84-6)1-(4-methyl-1H-benzimidazol-2-yl)ethanol
A1194954
Purity:99%
Quantity:5g
Price ($):305.0
Email